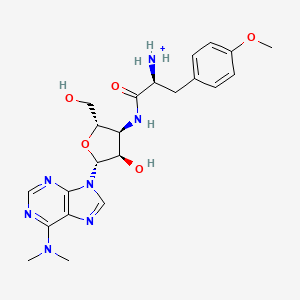

1H-Indole, 5-(4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-2-oxazolyl)-1-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

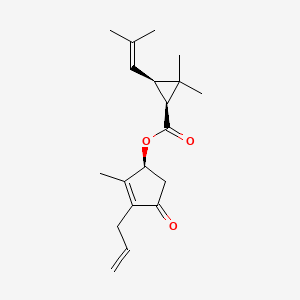

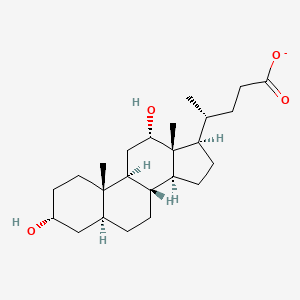

A 289099 is an indolyloxazoline derivative known for its antimitotic activity. It is an orally active compound that binds to tubulin, a major protein component of microtubules, and inhibits their polymerization. This compound has shown promising antitumor activity in various cancer cell lines .

Preparation Methods

The synthesis of A 289099 involves the preparation of indolyloxazoline derivativesIndustrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

A 289099 primarily undergoes reactions related to its antimitotic activity It competes with colchicine for binding to tubulin but does not compete with paclitaxel or vincristineThe major product formed from these reactions is the depolymerized microtubule .

Scientific Research Applications

A 289099 has been extensively studied for its antitumor activity. It has shown efficacy in decreasing the proliferation of various cancer cells with effective concentration values ranging from 5.1 to 12.8 nanomolar. In vivo studies using murine reticulum sarcoma models have demonstrated significant tumor regression with oral administration of A 289099. This compound is also valuable in research focused on understanding the mechanisms of microtubule dynamics and the development of new antimitotic agents .

Mechanism of Action

The mechanism of action of A 289099 involves its binding to tubulin at the colchicine site, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase, followed by apoptosis. The increase in caspase-3 activity and internucleosomal DNA fragmentation are indicative of apoptosis. The compound’s ability to decrease tumor perfusion and induce cell death within the tumor core further supports its antitumor activity .

Comparison with Similar Compounds

A 289099 is comparable to other tubulin-binding agents such as colchicine and combretastatin A4. its oral activity and specific binding to the colchicine site make it unique. Similar compounds include colchicine, paclitaxel, vincristine, and combretastatin A4. Among these, A 289099 stands out due to its potent antitumor activity and ability to overcome drug resistance mechanisms commonly associated with other antimitotic agents .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No. |

256934-83-5 |

|---|---|

Molecular Formula |

C21H22N2O4 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2-(1-methylindol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C21H22N2O4/c1-23-8-7-13-9-14(5-6-16(13)23)21-22-12-19(27-21)15-10-17(24-2)20(26-4)18(11-15)25-3/h5-11,19H,12H2,1-4H3 |

InChI Key |

VVXYHELHUZGLHK-UHFFFAOYSA-N |

SMILES |

CN1C=CC2=C1C=CC(=C2)C3=NCC(O3)C4=CC(=C(C(=C4)OC)OC)OC |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C3=NCC(O3)C4=CC(=C(C(=C4)OC)OC)OC |

Synonyms |

A 289099 A-289099 A289099 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,3S)-3-(7-bromo-2-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropyl]acetonitrile](/img/structure/B1242238.png)

![N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B1242259.png)

![N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B1242269.png)